H-Met-NH2
Description
Significance of Methionine Amide (H-Met-NH2) as an Amino Acid Derivative in Biochemical Research
Methionine amide holds significance in biochemical research primarily due to its relationship with methionine, a sulfur-containing amino acid crucial for numerous biological processes, including protein synthesis initiation and metabolism researchgate.netwikipedia.orgnih.gov. As an amino acid derivative, this compound can serve as a model compound for studying the behavior of methionine residues in different chemical environments or as a building block in the synthesis of modified peptides and peptidomimetics ekb.eg.
Its modified C-terminus, the amide group, can alter properties such as charge, solubility, and reactivity compared to free methionine or methionine within a peptide chain with a free carboxyl terminus consensus.app. This makes this compound valuable in investigations exploring the impact of C-terminal amidation on peptide structure, function, and stability. For instance, C-terminal amidation is a common post-translational modification in naturally occurring peptides and can significantly affect their biological activity and half-life ontosight.ai.
Furthermore, this compound and its derivatives are explored in studies related to amino acid metabolism and the biosynthesis of other important biomolecules cymitquimica.com. Methionine itself is a precursor for compounds like cysteine and taurine, and understanding the metabolic fate of methionine derivatives like this compound can provide insights into these pathways researchgate.netchemimpex.com. Research also investigates the potential antioxidant properties associated with the sulfur-containing side chain of methionine and its derivatives researchgate.netchemimpex.com.
Historical Context and Evolution of Research on Methionine Derivatives in Peptide Chemistry
The study of methionine derivatives in peptide chemistry is intertwined with the broader history of peptide synthesis and modification. Early peptide chemistry efforts focused on synthesizing natural peptides to understand their structure-activity relationships. Methionine, being one of the 20 standard proteinogenic amino acids, has always been a component in the synthesis of methionine-containing peptides.
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized peptide chemistry, allowing for the more efficient synthesis of longer peptide chains peptide.com. This advancement facilitated the creation of numerous peptide sequences containing methionine. Research then expanded to include modified amino acids and peptide backbones to improve peptide properties, such as stability and bioavailability ekb.eg.
Methionine's susceptibility to oxidation, particularly at the sulfur atom, has also been a historical point of interest in peptide chemistry nih.govru.nl. This led to the development of strategies to protect the methionine residue during synthesis or to study the effects of methionine oxidation on peptide function nih.govpeptide.com.
The introduction of amide modifications at the C-terminus became a significant area of research as it was observed in many biologically active peptides. The synthesis and study of amino acid amides, including methionine amide, became relevant for creating peptide analogs with altered pharmacological profiles ekb.eg. The evolution of research has moved towards utilizing methionine derivatives in more complex peptide structures and exploring their roles in various biological contexts.
Overview of this compound's Role in Modern Chemical and Biological Research Paradigms
In modern research, this compound plays several roles across chemical and biological disciplines. In synthetic chemistry, it serves as a building block for the creation of novel peptides, peptidomimetics, and other small molecules with potential biological activities acs.org. Its amide functionality can be a reactive handle for further chemical modifications.
In biological research, this compound is utilized in studies investigating protein structure and dynamics. For example, it has been employed in hydroxyl radical protein footprinting experiments as a quencher to eliminate secondary oxidants, highlighting its reactivity towards reactive oxygen species and its utility as a tool in studying protein oxidation researchgate.net.
Furthermore, methionine derivatives, including amides, are explored in the context of methionine metabolism and its implications for health and disease researchgate.netmdpi.com. Research delves into how these derivatives are processed in biological systems and their potential roles in metabolic pathways or as antioxidants researchgate.netchemimpex.com.
The study of methionine-containing peptides with C-terminal amidation continues to be relevant in drug discovery and development, as many peptide hormones and neurotransmitters are amidated at their C-terminus ekb.eg. This compound can be incorporated into synthetic peptides to mimic or modulate the activity of these natural compounds.
Modern techniques, such as mass spectrometry and advanced spectroscopic methods, are employed to study the properties and reactions of this compound and its incorporation into more complex molecules ru.nlresearchgate.netnih.gov. Computational studies also contribute to understanding its behavior and interactions at a molecular level researchgate.net.
Here is a table summarizing some key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂OS | PubChem nih.govuni.lu |
| Molecular Weight | 148.23 g/mol | PubChem nih.gov |
| Appearance | White to Light yellow powder to crystal | TCI Chemicals tcichemicals.comcymitquimica.com |
| PubChem CID | 146480 | PubChem nih.gov |
Note: The appearance and purity can vary depending on the specific salt form, such as the hydrochloride salt (this compound·HCl), which has a molecular weight of 184.68 g/mol and PubChem CID 18531008 cymitquimica.comfishersci.ca.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-4-methylsulfanylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2OS/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYTVXOARWSQSV-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940971 | |
| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-08-1, 19298-72-7 | |
| Record name | L-Methioninamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4510-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methioninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methioninamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019298727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(methylsulfanyl)butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSM06A70MD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for H Met Nh2 and Its Derivatives
Chemical Synthesis Approaches for H-Met-NH2
The direct synthesis of this compound involves the amidation of the carboxyl group of methionine. This is typically achieved using Nα-protected methionine to prevent self-polymerization and other side reactions. wikipedia.org The choice of protecting group and coupling reagent is critical for achieving high yield and purity.
Solution-phase synthesis, while often more labor-intensive than solid-phase methods for large peptides, offers flexibility and is highly applicable for producing standalone amino acid amides like this compound or short peptide fragments. wikipedia.orgekb.eg The general principle involves activating the carboxylic acid of an N-terminally protected methionine (e.g., Boc-Met-OH or Fmoc-Met-OH) and reacting it with an ammonia (B1221849) source. ekb.eg
Advanced techniques focus on the efficiency and cleanliness of this coupling step. The use of modern coupling reagents is central to these advancements. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classical activators, but their use can lead to racemization and the formation of urea (B33335) byproducts that can be difficult to remove. peptide.comias.ac.in To mitigate these issues, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) are often included, which form active esters that couple with minimal racemization. ias.ac.in
More advanced and efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, and COMU). peptide.comiris-biotech.de These reagents facilitate rapid and high-yielding amide bond formation with reduced risk of side reactions. For instance, the synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) in solution has been demonstrated using a convergent fragment condensation approach, highlighting the precise control offered by solution-phase methods for specific sequences. nih.govresearchgate.net The synthesis begins with the C-terminal amino acid, in this case, a protected form of methionine, which is later deprotected to yield the final peptide. nih.gov
Optimizing the synthesis of this compound and its peptide derivatives is crucial for both research and industrial applications. Key variables for optimization include the choice of solvent, coupling reagent, base, reaction temperature, and purification method. researchgate.netgyrosproteintechnologies.com The goal is to maximize the efficiency of each coupling and deprotection step to ensure the final product is of high purity. gyrosproteintechnologies.com
In solution-phase synthesis, optimization may involve screening different coupling reagents to find one that provides the best balance of reactivity and suppression of racemization. researchgate.net For example, the development of OxymaPure-based reagents has provided excellent results for amide formation with minimal racemization, even in aqueous media. acs.org The choice of solvent is also critical; while polar aprotic solvents like Dimethylformamide (DMF) are common, their environmental impact has led to research into greener alternatives. acs.org
Traditional peptide synthesis, particularly in solution-phase, often relies on toxic and environmentally harmful solvents like DMF and Dichloromethane (DCM). acs.orgias.ac.in Growing environmental concerns have spurred research into "green" chemistry approaches for amide and peptide bond formation.
Key areas of research include:
Green Solvents: Replacing conventional solvents with more benign alternatives. Ionic liquids have been explored as recyclable media for peptide coupling reactions, in some cases eliminating the need for an external base. ias.ac.in Water is the ultimate green solvent, and coupling reagents like COMU, whose byproducts are water-soluble, are well-suited for aqueous synthesis. acs.org
Alternative Coupling Agents: The use of Nα-Fmoc-amino acid chlorides as coupling agents in biphasic, agro-waste-derived solvent systems presents a greener protocol. This method avoids the need for an additional base to neutralize the amino acid ester salt. researchgate.net
Energy-Efficient Methods: Microwave irradiation has been shown to accelerate amide synthesis, leading to shorter reaction times and potentially higher yields compared to conventional heating. researchgate.net
This compound in Peptide Synthesis Strategies
This compound represents the C-terminal amide of a peptide, a common modification in many naturally occurring hormones and neuropeptides. The synthesis of such peptides is predominantly carried out using Solid-Phase Peptide Synthesis (SPPS). peptide.com
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com To synthesize a peptide ending in a methionine amide, the synthesis starts with a resin functionalized with a special linker designed to release the peptide as a C-terminal amide upon final cleavage. peptide.comuci.edu
The process follows a repeated cycle:
Deprotection: The Nα-protecting group (most commonly the base-labile Fmoc group) of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in DMF. peptide.comluxembourg-bio.com
Activation and Coupling: The next Nα-protected amino acid in the sequence is activated and coupled to the newly freed N-terminal amine of the resin-bound peptide. luxembourg-bio.com
Washing: Excess reagents and byproducts are washed away, leaving the purified, elongated peptide still attached to the resin. peptide.com
This cycle is repeated until the desired peptide sequence is assembled. A crucial consideration when methionine is present is the potential for its thioether side chain to be alkylated by carbocations generated during the final cleavage step, especially in Boc-based strategies. This can be minimized by using scavengers in the cleavage cocktail. peptide.comuci.edu
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Deprotection | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic acid, TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl) |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Very strong acid (e.g., anhydrous HF) |
| Orthogonality | Fully orthogonal system. peptide.com | Not fully orthogonal; requires graded acid lability. |
| Compatibility with Met-NH2 | High. Rink Amide or Sieber resins are used to generate the C-terminal amide. peptide.comuci.edu | High. MBHA resin is commonly used to generate the C-terminal amide. peptide.com |
| Methionine Side Reaction | Lower risk during chain elongation. Scavengers (e.g., TIPS) used in final TFA cleavage. uci.edu | Higher risk of thioether alkylation by t-butyl cations during deprotection steps. peptide.com |
The key to synthesizing C-terminal peptide amides like those ending in this compound via Fmoc-SPPS is the choice of the anchoring linker. peptide.com This bifunctional molecule connects the first amino acid to the polymer support and is designed to be cleaved under specific conditions to yield the desired amide functionality. peptide.comnih.gov
For Fmoc-based synthesis, linkers must be stable to the basic conditions used for Fmoc group removal but labile to the final acid cleavage (typically with TFA). wikipedia.org Several such linkers have been developed and evaluated:
Rink Amide Linker: This is one of the most common linkers for producing peptide amides. It is highly acid-labile and releases the peptide amide upon treatment with moderate concentrations of TFA. peptide.comuci.edu
Sieber Amide Linker: This xanthenyl-based linker is even more acid-labile than the Rink linker and can release the peptide under very mild acidic conditions (e.g., 1% TFA). This is useful for synthesizing peptides with acid-sensitive modifications. peptide.com
PAL (Peptide Amide Linker): This linker offers similar acid lability to the Rink linker and is another robust option for routine peptide amide synthesis. peptide.com
Photolabile Linkers: As an alternative to acid cleavage, photolabile linkers, such as those based on an α-methylphenacylamido group, have been developed. The peptide amide can be released by irradiation at a specific wavelength (e.g., 350 nm), which provides an orthogonal cleavage strategy under neutral conditions. ias.ac.in
The development of these linkers allows for the efficient and high-purity synthesis of a wide range of peptide amides, including biologically important molecules that terminate with this compound. nih.gov
| Linker Type | Cleavage Condition | Key Features | Example Application |
| Rink Amide | 95% TFA | Standard, robust linker for Fmoc-SPPS. peptide.comuci.edu | General peptide amide synthesis. |
| Sieber Amide | 1% TFA in DCM | Highly acid-sensitive; for protected peptide amides. peptide.com | Synthesis of fragments for convergent synthesis. |
| 4-Methylbenzhydrylamine (MBHA) | Anhydrous HF | Used in Boc-SPPS; requires very strong acid. peptide.com | Older Boc-based syntheses of peptide amides. |
| Photolabile (α-methylphenacyl) | UV light (e.g., 350 nm) | Orthogonal cleavage, avoids acid. ias.ac.in | Synthesis of peptides with acid-sensitive groups. |
Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
Investigations into Racemization Control During Coupling Reactions
The stereochemical integrity of amino acids is paramount in peptide synthesis, as racemization can lead to diastereomeric impurities that are difficult to separate and can have significant biological consequences. Methionine, particularly when positioned at the C-terminus of a peptide, is susceptible to racemization during the activation and coupling steps of both solid-phase and solution-phase peptide synthesis. mdpi.compeptide.com This epimerization primarily occurs through the formation of an oxazol-5(4H)-one intermediate under activation conditions. mdpi.com
Several strategies have been investigated to suppress racemization during the incorporation of methionine and, by extension, the formation of peptides with a C-terminal methionine amide. The choice of coupling reagent and additives is critical. The use of carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or its analogs has been shown to reduce the extent of racemization. peptide.combachem.com For instance, the DIC/HOBt combination is a widely used method to minimize epimerization. bachem.com More recently developed additives, such as Oxyma Pure®, offer a non-explosive alternative to HOBt and have demonstrated high coupling rates with low racemization. bachem.com
The reaction conditions also play a crucial role. Microwave-enhanced solid-phase peptide synthesis (SPPS), while accelerating both deprotection and coupling steps, can increase the risk of racemization for sensitive amino acids like methionine. researchgate.net However, careful optimization of microwave parameters can control this side reaction. researchgate.net
Another approach to mitigate side reactions, including potential racemization, is the use of methionine sulfoxide (B87167) (Met(O)) as a building block. peptide.comnih.govresearchgate.net The increased polarity of the sulfoxide can improve the solubility of aggregation-prone peptides and lead to a cleaner crude product. nih.govresearchgate.net The methionine sulfoxide can then be reduced back to methionine in a subsequent step. nih.govresearchgate.net
Below is a table summarizing various coupling reagents and their general effectiveness in controlling racemization.
| Coupling Reagent/Additive | General Effect on Racemization | Reference |
| DIC/HOBt | Suppresses racemization | bachem.com |
| HBTU/HOBt | Reduces racemization to insignificant levels | peptide.com |
| Oxyma Pure® | Low racemization rates | bachem.com |
| HATU/DIPEA | Can lead to racemization under basic conditions | mdpi.com |
| DIC/HOAt | No epimerization observed in non-basic conditions | mdpi.com |
Applications in Synthesis of Complex Peptide Architectures and Analogs
The C-terminal amide is a common post-translational modification in many biologically active peptides, contributing to their stability and receptor binding affinity. digitellinc.comresearchgate.netbiosynth.comjpt.com Consequently, this compound serves as a crucial building block in the synthesis of a variety of complex peptide architectures and analogs designed to mimic or improve upon the properties of natural peptides.
One significant area of application is in the construction of cyclic peptides and peptidomimetics. nih.gov Cyclization can enhance metabolic stability, improve bioavailability, and constrain the peptide into a bioactive conformation. While various cyclization strategies exist, the incorporation of a C-terminal amide, such as in this compound, is a common feature in many cyclic peptide drugs and drug candidates.
Furthermore, methionine itself plays important roles in peptide and protein structure and function. The development of methionine chemical ligation strategies, which involve the reaction of a peptide C-terminal thioester with an N-terminal homocysteine residue followed by S-methylation to form methionine, highlights the importance of this amino acid in creating larger protein structures from smaller peptide fragments. thieme-connect.de This methodology provides a powerful tool for the total synthesis of proteins.
The synthesis of peptide analogs containing methionine is also critical for structure-activity relationship (SAR) studies. For example, in the development of aggregation-prone peptides as drug targets, the synthesis of methionine-containing sequences is essential for investigating their pathological properties. nih.gov The use of Met(O) in these syntheses not only facilitates purification but also allows for the study of the effects of methionine oxidation on peptide aggregation and secondary structure. nih.gov
Enzymatic Peptide Synthesis Involving this compound
Enzymatic peptide synthesis offers a green and highly selective alternative to traditional chemical methods, often proceeding under mild conditions without the need for extensive protecting group strategies. rug.nl While the application of enzymes specifically for the incorporation of this compound is an emerging area, several enzymatic approaches hold promise for its use in biocatalytic amide bond formation.
Biocatalytic Approaches for Amide Bond Formation
Enzymes such as proteases can, under specific conditions, catalyze the formation of peptide bonds in reverse of their natural hydrolytic function. Lipases and proteases like subtilisin have been explored for the synthesis of peptide bonds. plu.mxnih.govnih.govacs.org For instance, lipase (B570770) from porcine pancreas has been shown to catalyze the synthesis of dipeptides containing D-amino acids. plu.mx The selectivity of these enzymes can be influenced by the nature of the amino acid residues and the reaction medium.
The development of engineered enzymes, or "ligases," has significantly advanced the field of enzymatic peptide synthesis. These enzymes are designed to favor synthesis over hydrolysis, leading to high yields of the desired peptide product. Plant ligases are being explored for the C-terminal ligation of all 20 natural amino acids, which could provide a method for the enzymatic amidation of peptide precursors. digitellinc.com
Mechanistic Studies of Enzyme-Catalyzed Peptide Ligation
The mechanism of enzyme-catalyzed peptide ligation typically involves the formation of an acyl-enzyme intermediate. amazonaws.com In the case of proteases like subtilisin, a peptide ester substrate reacts with the active site serine (or a synthetically modified cysteine in subtiligase) to form this intermediate. amazonaws.com This intermediate can then be intercepted by the amino group of a nucleophile, such as this compound, to form a new peptide bond. amazonaws.com
The efficiency of this process is dependent on several factors, including the substrate specificity of the enzyme, the concentration of the nucleophile, and the reaction conditions (e.g., pH, solvent). For C-terminal amidation, a high concentration of an ammonia source is required to drive the reaction towards amide formation. Studies on subtilisin A from Bacillus licheniformis have focused on optimizing the enzymatic synthesis of C-terminal peptide amides. rug.nl
While specific mechanistic studies involving this compound as the nucleophile are not yet widely reported, the general principles of enzyme-catalyzed peptide synthesis provide a strong foundation for its future application in this area. The high chemo- and regioselectivity of enzymes make them attractive tools for the precise synthesis of peptides with a C-terminal methionine amide.
Novel Derivatization of this compound for Enhanced Research Utility
The functionalization of this compound opens up new avenues for its use as a versatile tool in chemical biology and drug discovery. The synthesis of derivatized analogs can be used to probe biological processes, enhance peptide properties, or facilitate detection and purification.
Synthesis of Functionalized this compound Analogs
A key functionalized analog is methionine sulfoxide amide (H-Met(O)-NH2). The synthesis of this building block has been reported and is valuable for its use in SPPS to improve the synthesis of difficult, aggregation-prone peptides. nih.govresearchgate.netresearchgate.net The resulting peptide containing Met(O) can be purified and then reduced back to the native methionine-containing peptide. nih.govresearchgate.net
Another important class of derivatives involves the attachment of reporter molecules such as fluorescent dyes or biotin (B1667282). General methods for the fluorescent labeling of amino acids, often targeting the primary amine, can be adapted for the N-terminal functionalization of this compound. acs.orgbachem.com For example, dyes containing N-hydroxysuccinimide (NHS) esters or isothiocyanates can react with the α-amino group of this compound to form stable conjugates. bachem.com Similarly, biotin can be attached to the N-terminus of this compound using NHS-biotin reagents to create biotinylated analogs for use in affinity-based studies and purification. nih.govamazonaws.comapexbt.comjenabioscience.comnih.govmedchemexpress.com
The table below provides examples of functionalized this compound analogs and their potential research applications.
| Functionalized Analog | Synthetic Approach | Potential Research Utility | Reference |
| H-Met(O)-NH2 | Oxidation of this compound or synthesis from Boc-Met(O)-OH | Improves solubility and synthesis of aggregation-prone peptides | nih.govresearchgate.netresearchgate.net |
| Fluorescently Labeled this compound | Reaction with NHS-ester or isothiocyanate dyes | Probing peptide-protein interactions, cellular imaging | acs.orgbachem.com |
| Biotinylated this compound | Reaction with NHS-biotin | Affinity purification, binding assays | nih.govapexbt.com |
Exploration of Derivatives for Specific Molecular Probes
The inherent biochemical role of methionine as an essential amino acid makes its derivatives valuable tools for creating molecular probes. These probes are designed to investigate and visualize biological processes at the molecular level. By modifying the structure of this compound, researchers have developed sophisticated tools for medical imaging and enzymatic activity assays. This section explores the development of such derivatives, with a focus on radiolabeled compounds for in vivo imaging and enzyme-activated probes for detecting specific enzymatic activities.
Radiolabeled Derivatives for In Vivo Imaging
Radiolabeled amino acids, including derivatives of methionine, are crucial in nuclear medicine for diagnostic imaging, particularly in oncology. The rationale behind their use is the increased rate of protein synthesis and metabolic activity in tumor cells compared to healthy tissues, leading to a higher accumulation of amino acids.
One significant application is in Positron Emission Tomography (PET), a highly sensitive imaging technique that provides functional information about tissues. gsdinternational.com Carbon-11 (¹¹C), a positron-emitting isotope, can be incorporated into the methionine molecule to create [¹¹C]methionine. wiadlek.pl This tracer allows for the visualization of amino acid uptake in tumors. wiadlek.plketteringhealth.org PET scans using [¹¹C]methionine are particularly effective in diagnosing and monitoring brain tumors. gsdinternational.comketteringhealth.orgnih.govnih.gov The synthesis of L- and D-[methyl-¹¹C]methionine has been well-established, providing enantiomerically pure tracers for these applications.
Beyond direct radiolabeling of the amino acid, this compound derivatives can be synthesized to chelate radiometals for Single Photon Emission Computed Tomography (SPECT). An example is the synthesis of 99mTc-DTPA-bis(methionine), where two methionine molecules are conjugated to a DTPA (diethylenetriaminepentaacetic acid) chelator. nih.gov This complex can then be labeled with Technetium-99m (⁹⁹mTc), a commonly used gamma-emitting radionuclide. nih.gov This radiopharmaceutical has shown promise in imaging methionine-dependent tumors. nih.gov
| Derivative | Radionuclide | Imaging Modality | Application |
|---|---|---|---|
| [¹¹C]Methionine | ¹¹C | PET | Brain tumor imaging |
| 99mTc-DTPA-bis(methionine) | ⁹⁹mTc | SPECT | Imaging of methionine-dependent tumors |
Enzyme-Activated Probes
Enzyme-activated probes are another important class of molecular tools derived from amino acids. These probes are designed to be in a "switched-off" state (e.g., non-fluorescent) until they are acted upon by a specific enzyme. The enzymatic reaction triggers a conformational change or cleavage that "switches-on" the probe's signal. This allows for the sensitive and specific detection of enzyme activity in complex biological samples, including living cells. nih.govnih.govfrontiersin.org
Derivatives of this compound can be designed to act as substrates for specific enzymes. For instance, the amide or amino group can be modified with a fluorophore and a quenching group. Upon enzymatic cleavage of a specific bond, the quencher is released, leading to a measurable increase in fluorescence. While the search results provide a general overview of enzyme-activated probes, the direct synthesis and application of probes starting specifically from this compound require further investigation in dedicated studies. The principles of probe design, however, are applicable. For example, a derivative could be synthesized where the amide nitrogen is part of a recognition sequence for a protease. Cleavage of the peptide bond would release a fragment, leading to a detectable signal.
The development of such probes is a dynamic area of research with significant potential for diagnosing diseases characterized by aberrant enzyme activity and for high-throughput screening of enzyme inhibitors.
Molecular and Supramolecular Characterization of H Met Nh2 and Its Complexes
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation
The comprehensive characterization of H-Met-NH2 relies on a suite of advanced analytical methods. Spectroscopic techniques probe the molecule's conformational dynamics and the nature of its chemical bonds, while diffraction methods provide a precise map of atomic positions in the crystalline state.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of molecules like this compound. While a specific, fully assigned spectrum for L-methioninamide is not widely published, its expected ¹H-NMR characteristics can be inferred from its parent compound, L-methionine, and related derivatives. hmdb.cabeilstein-journals.org
The key proton signals in this compound would correspond to the alpha-proton (α-H), the two pairs of diastereotopic protons on the β- and γ-carbons, the terminal S-methyl protons, and the protons of the primary amine and amide groups. The chemical shift of the α-H in this compound would be notably different from that in L-methionine due to the replacement of the carboxylic acid with an amide group.
Conformational analysis of methionine derivatives has been successfully performed using a combination of NMR and computational chemistry. nih.gov The conformational preferences of the molecule's backbone and side chain are dictated by a balance of hyperconjugative and steric effects rather than strong intramolecular hydrogen bonds. beilstein-journals.org The magnitude of the three-bond coupling constants (³JHH) between the α-H and the β-protons provides critical information about the dihedral angle and, consequently, the preferred rotamers of the side chain. nih.gov In solution, this compound is expected to be highly flexible, with multiple conformers existing in equilibrium. nih.gov This conformational flexibility is a known characteristic of methionine residues and is vital for their function in biological systems, such as facilitating protein folding or participating in catalytic processes. nih.gov
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound based on L-Methionine Data Note: These are estimated values. Actual experimental values may vary.
| Proton Group | Typical Chemical Shift (δ) for L-Methionine (ppm) | Expected Shift in this compound | Multiplicity |
|---|---|---|---|
| α-CH | ~3.85 | Shift expected due to -CONH₂ group | Doublet of doublets (dd) or Multiplet (m) |
| β-CH₂ | ~2.15 | Minor shift | Multiplet (m) |
| γ-CH₂ | ~2.63 | Minor shift | Triplet (t) or Multiplet (m) |
| S-CH₃ | ~2.12 | Minimal shift | Singlet (s) |
| α-NH₂ | Variable (broad) | Variable (broad) | Singlet (s, broad) |
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups within a molecule and probing its electronic transitions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the vibrational modes of its primary amine (-NH₂) and primary amide (-CONH₂) groups. The key distinguishing features compared to L-methionine would be the appearance of strong amide-related bands. The N-H stretching vibrations of both the primary amine and amide groups are expected to appear as multiple sharp peaks in the 3100-3400 cm⁻¹ region. The amide C=O stretch, known as the Amide I band, typically produces a very strong and sharp absorption around 1640-1680 cm⁻¹. The N-H bending of the amide, or the Amide II band, is found near 1600-1640 cm⁻¹. Other characteristic peaks include C-H stretching from the alkyl chain (2850-3000 cm⁻¹) and C-S stretching from the thioether group, which is generally weak and appears in the fingerprint region (600-800 cm⁻¹). Shifts in the positions of the N-H and C=O stretching bands can provide evidence for the presence and strength of hydrogen bonding in the solid state.
UV-Visible (UV-Vis) Spectroscopy: Like its parent amino acid, this compound lacks a significant chromophore that absorbs light in the near-UV or visible range (240-800 nm). Its UV-Vis spectrum is expected to show minimal to no absorbance above 240 nm. sielc.comnist.gov Any significant absorption occurs in the far-UV region (below 220 nm), corresponding to n→σ* and σ→σ* electronic transitions within the amide, amine, and thioether functionalities. jlps.gr.jp Consequently, UV-Vis spectroscopy is less useful for detailed structural characterization of this compound itself but can be employed to monitor its concentration in solution at short wavelengths.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amine & Amide N-H | Stretching | 3100 - 3400 | Medium-Strong |
| Alkyl C-H | Stretching | 2850 - 3000 | Medium |
| Amide C=O | Stretching (Amide I) | 1640 - 1680 | Strong |
| Amide N-H | Bending (Amide II) | 1600 - 1640 | Medium-Strong |
| Alkyl C-H | Bending | 1375 - 1470 | Medium |
X-ray Diffraction and Cryo-Electron Microscopy (Cryo-EM) for Crystal and Complex Structures
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large macromolecular complexes at near-atomic resolution. It is not a suitable technique for a small molecule like this compound alone. However, Cryo-EM becomes highly relevant for studying large protein or peptide assemblies where this compound may act as a ligand or a terminal residue. In such cases, a high-resolution map of the larger complex could be obtained via Cryo-EM, and the precise orientation and conformation of the bound this compound moiety could be resolved within the binding pocket.
Investigation of Intermolecular Interactions
The properties of this compound in the solid state are governed by a combination of non-covalent interactions that direct its assembly into a stable, three-dimensional lattice. These forces include strong, directional hydrogen bonds and weaker, non-directional van der Waals and electrostatic forces.
Hydrogen Bonding Networks in this compound and its Complexes
This compound is rich in hydrogen bonding functionalities. It possesses two distinct hydrogen bond donor groups: the primary amine (α-NH₂) and the primary amide (-CONH₂). The sole primary hydrogen bond acceptor is the carbonyl oxygen (C=O) of the amide group. This combination allows for the formation of a robust and intricate three-dimensional hydrogen-bonding network.
In the crystalline state, amino acids and their amides typically engage in "head-to-tail" hydrogen bonding, creating chains and sheets. mdpi.com For this compound, one would expect to observe multiple types of hydrogen bonds:
Amine-to-Carbonyl (N-H···O=C): The protons of the charged ammonium (B1175870) group (in the hydrochloride salt form) or the neutral amine can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule.
Amide-to-Carbonyl (N-H···O=C): The amide N-H protons can also donate hydrogen bonds to the carbonyl oxygen, often forming characteristic motifs like the R²₂(8) ring, which involves two molecules hydrogen bonding to each other.
Amine-to-Amine (N-H···N): While less common, the amine group can also act as a hydrogen bond acceptor in some circumstances.
These interactions link the individual molecules into supramolecular structures, such as chains, ribbons, or layers, which are fundamental to the stability of the crystal lattice. nih.gov The specific geometry (donor-acceptor distances and angles) of these bonds would be precisely determined from X-ray diffraction data.
Van der Waals and Electrostatic Interactions in Supramolecular Assemblies
Van der Waals Interactions: The flexible side chain of this compound, -CH₂-CH₂-S-CH₃, is hydrophobic. In the crystal lattice, these hydrophobic side chains are expected to pack together to maximize favorable van der Waals contacts and minimize unfavorable interactions with the polar parts of the molecule. nih.govresearchgate.net This often leads to the formation of segregated hydrophobic and hydrophilic layers or domains within the crystal structure, a common feature in the crystals of amino acids with amphiphilic character. nih.gov
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| L-Methioninamide | This compound |
| L-Methionine | Met |
| L-Methioninamide Hydrochloride | This compound·HCl |
S/π Interactions in Methionine-Containing Peptide Structures
The interaction between the sulfur atom of a methionine residue and the π-electron system of an aromatic ring is a recognized non-covalent force contributing to the structural stability of peptides and proteins. nih.gov This phenomenon, often termed a methionine-aromatic or S/π interaction, is characterized by the close proximity of methionine and aromatic side chains (such as phenylalanine, tryptophan, or tyrosine) in protein crystal structures. nih.govnih.gov
The precise nature of the S/π interaction is multifaceted and not solely driven by hydrophobicity. unc.edu It is considered to be a complex interplay of several forces, including:
S–π interactions: Direct interaction between the sulfur atom and the aromatic ring.
CH–π interactions: Interactions involving the methyl and methylene (B1212753) groups adjacent to the sulfur atom. nih.gov
S-lone pair–π interactions: Engagement of the sulfur atom's lone pairs of electrons. nih.gov
Collectively, these components create a network of dispersive, electrostatic, and orbital interactions. nih.gov The geometry of these interactions can vary, but analyses of protein structures show that the divalent sulfur of methionine often acts as an electrophile, interacting with the electron-rich face of the aromatic ring, which acts as a nucleophile. researchgate.net The presence of multiple aromatic groups around a single methionine residue can create stabilizing "hot spots" in protein-protein interfaces. researchgate.net
Computational Approaches to Structural Analysis
Computational chemistry provides powerful tools for investigating the molecular and electronic properties of this compound and its complexes at an atomic level. These methods complement experimental data by offering detailed insights into structure, bonding, and intermolecular forces.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a widely used quantum mechanical method to study the electronic structure and energetics of molecular systems. nih.govacs.org For methionine-containing molecules like this compound, DFT calculations are employed to determine a range of properties, from optimized geometries to reaction energies. researchgate.netnih.gov Different functionals, such as B3LYP, M06, and M06-L, are often evaluated to find the best agreement with experimental data for parameters like bond lengths and vibrational frequencies. nih.govresearchgate.net
Key applications of DFT in the analysis of this compound and related structures include:
Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating electronic descriptors such as Mulliken charge distributions, ionization potentials, and electronegativity. nih.gov Studies on methionine dipeptides have shown that the formation of a radical cation significantly increases the positive Mulliken charge on the sulfur atom, indicating its role in redox processes. nih.gov
Energetics and Bonding: Estimating bond dissociation energies (BDE) for interactions with other species, such as metal ions. For instance, DFT calculations have been used to explore the interaction of hydrated cisplatin (B142131) complexes with methionine, revealing that the Pt-S coordination bond energy is substantial, though lower than that of a Pt-S bond with cysteine. nih.gov
Table 1: Application of DFT in this compound Analysis
| DFT Calculation Type | Information Obtained | Relevance to this compound |
|---|---|---|
| Geometry Optimization | Lowest energy molecular structure, bond lengths, bond angles. | Provides the foundational 3D structure for all other calculations. |
| Frequency Analysis | Vibrational modes (IR spectra). | Allows for comparison with experimental spectroscopic data to validate the computational model. nih.gov |
| Population Analysis | Distribution of electronic charge on each atom (e.g., Mulliken charges). nih.gov | Helps understand reactivity, sites of potential electrophilic/nucleophilic attack, and intramolecular charge transfer. |
| Frontier Molecular Orbitals | Energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Relates to ionization potential, electron affinity, and chemical reactivity. The HOMO of methionine has sulfur lone pair character. researchgate.net |
| Interaction Energy | Strength of non-covalent interactions or coordination bonds. | Quantifies the stability of this compound complexes with metal ions or other molecules. nih.gov |
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonding and molecular structure based on the topology of the electron density (ρ), which is an observable physical quantity. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into distinct atomic basins, allowing for the properties of individual atoms within the molecule to be defined and calculated. amercrystalassn.org
The core of QTAIM analysis lies in identifying the critical points of the electron density, where the gradient of the density is zero. A bond path, a line of maximum electron density linking two atomic nuclei, indicates that the two atoms are bonded. core.ac.uk The properties of the electron density at the bond critical point (BCP) along this path reveal the nature of the chemical bond.
For a molecule like this compound, QTAIM can be used to:
Define Atoms and Bonds: Unambiguously define the atoms (H, C, N, O, S) and the bonds connecting them within the molecule.
Characterize Bond Type: Differentiate between covalent bonds (e.g., C-C, C-S, N-H) and weaker, non-covalent interactions (e.g., hydrogen bonds, van der Waals interactions) based on the electron density and its Laplacian at the BCP.
Quantify Bond Properties: The values of the electron density (ρ(r)), the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)) at the BCP provide quantitative measures of bond strength and character.
Table 2: Key QTAIM Parameters for Bond Characterization
| Parameter | Symbol | Interpretation at the Bond Critical Point (BCP) |
|---|---|---|
| Electron Density | ρ(r) | Its magnitude correlates with the bond order or strength. |
| Laplacian of Electron Density | ∇²ρ(r) | A negative value (∇²ρ(r) < 0) indicates a concentration of charge, typical of shared-shell (covalent) interactions. A positive value (∇²ρ(r) > 0) indicates charge depletion, characteristic of closed-shell (ionic, hydrogen bond, van der Waals) interactions. |
| Total Energy Density | H(r) | A negative value indicates a stabilizing interaction with some covalent character. |
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying the diverse intermolecular interactions within a crystal lattice. scirp.org The Hirshfeld surface of a molecule is constructed by partitioning the crystal space into regions where the electron density of the pro-crystal (a sum of spherical atomic densities) is dominated by a given molecule. researchgate.net This surface provides a unique, three-dimensional picture of the molecular environment.
By mapping properties like the normalized contact distance (dnorm) onto the surface, one can identify specific intermolecular contacts. The dnorm function uses the distances from the surface to the nearest atom inside (di) and outside (de), normalized by the van der Waals radii of the atoms.
Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), often corresponding to hydrogen bonds or other strong interactions. nih.goviucr.org
Blue regions represent contacts longer than the van der Waals radii. nih.gov
White areas denote contacts approximately at the van der Waals separation distance.
| Other Contacts | C···C, N···H, O···N, etc. | Typically smaller contributions but can be crucial for specific packing motifs. nih.gov |
Biochemical and Enzymatic Transformations Involving H Met Nh2
Role of H-Met-NH2 in Methionine Metabolic Pathways
L-Methioninamide (this compound) is not recognized as a standard metabolic intermediate or final product in the well-established de novo biosynthetic pathways of methionine in plants and microorganisms. wikipedia.org The canonical pathway, part of the aspartate family of amino acid synthesis, proceeds through a series of intermediates that retain a terminal carboxyl group. wikipedia.orgyoutube.com
The biosynthesis of methionine begins with aspartic acid, which is converted through several enzymatic steps to homoserine. wikipedia.orgyoutube.com Homoserine is then activated, typically by succinylation or acetylation, before reacting with cysteine to form cystathionine (B15957). wikipedia.org Subsequently, cystathionine is cleaved to produce homocysteine. The final step involves the methylation of homocysteine to yield L-methionine, a reaction catalyzed by methionine synthase. wikipedia.orgnih.gov Throughout this entire sequence, the alpha-carboxyl group of the amino acid backbone is preserved and is essential for substrate recognition by the pathway's enzymes.
While this compound is not a typical intermediate, the enzymatic machinery of cellular metabolism does show flexibility in producing various amino acid analogues. uni-freiburg.denih.gov For instance, enzymes like O-acetyl-l-homoserine sulfhydrolases have been shown to be promiscuous, capable of synthesizing a range of L-methionine analogues from L-homocysteine and various organic thiols. uni-freiburg.denih.gov However, these syntheses still typically result in products with a free carboxyl group, as the core reaction does not involve amidation. The formation of an amide from a carboxylic acid is an energetically unfavorable dehydration reaction that, within a biological context, requires specific enzymatic machinery and often an energy source like ATP, as seen in peptide bond formation. libretexts.org There is currently no widespread evidence of a biosynthetic route that terminates in the production of this compound as a primary metabolic product.
Biological systems possess a diverse array of enzymes capable of converting and modifying methionine and its derivatives. These transformations are crucial for producing various stereoisomers, generating metabolic intermediates, and synthesizing analogues for specialized biochemical processes. rsc.orgmdpi.com While direct enzymatic conversion involving this compound is not extensively documented, the enzymatic plasticity towards other methionine derivatives provides a framework for potential interactions.
A key area of enzymatic conversion involves the stereochemistry of methionine. For example, multi-enzyme cascade systems have been developed for the efficient conversion of D-methionine into the biologically active L-methionine. nih.govresearchgate.net One such system utilizes a D-amino acid oxidase to convert D-methionine to its corresponding α-keto acid (2-oxo-4-methylthiobutyric acid), which is then reductively aminated by an L-phenylalanine dehydrogenase to produce L-methionine with high yield and enantiomeric excess. nih.govresearchgate.net
Furthermore, enzymes can utilize L-methionine as a starting material to synthesize other amino acids. A bi-enzymatic system using L-methionine γ-lyase and a D-amino acid aminotransferase can convert L-methionine into D-homoalanine. mdpi.com These examples highlight the existence of enzymes that can modify various parts of the methionine molecule, from its stereocenter to its side chain. Although specific amidases that act on this compound are not well-characterized in primary metabolism, the presence of such enzymes in other contexts suggests that if this compound were present in a biological system, it could potentially be hydrolyzed back to L-methionine.
| Enzyme System | Substrate | Key Enzymes | Product | Conversion Yield |
| D- to L-Methionine Conversion | D-Methionine | D-Amino Acid Oxidase, L-Phenylalanine Dehydrogenase | L-Methionine | >95% |
| D-Homoalanine Synthesis | L-Methionine | L-Methionine γ-lyase, D-Amino Acid Aminotransferase | D-Homoalanine | 87.5% |
| L-Methionine Analogue Synthesis | L-Homocysteine + Organic Thiols | O-acetyl-l-homoserine sulfhydrolase (ScOAHS) | L-Methionine Analogues | Up to 75% |
This table summarizes various reported enzymatic conversions of methionine and its precursors, illustrating the metabolic versatility of enzymes involved in amino acid transformation. uni-freiburg.demdpi.comresearchgate.net
Enzyme Mechanisms and Kinetics with this compound Substrates/Products
The study of peptidases and proteases often involves synthetic substrates to probe enzyme specificity and mechanism. The presence of an amide group at the C-terminus of a peptide, such as in a sequence ending with this compound, has significant implications for its processing by certain classes of proteases.
Specifically, carboxypeptidases, which sequentially remove amino acids from the C-terminus of proteins and peptides, would be rendered inactive against a substrate containing a C-terminal amide. This is because their catalytic mechanism requires a free carboxylate group for substrate binding and orientation within the active site.
Conversely, endopeptidases and aminopeptidases could potentially process peptides containing methioninamide. Endopeptidases cleave internal peptide bonds, and their activity is primarily determined by the amino acid residues flanking the scissile bond, rather than the state of the C-terminus. For example, the chemical reagent cyanogen (B1215507) bromide (CNBr) is widely used in protein chemistry to cleave the peptide bond C-terminal to a methionine residue, demonstrating the chemical susceptibility of this bond. springernature.com Enzymatic cleavage is more specific; for instance, certain metalloproteases are known to selectively hydrolyze peptide bonds on the C-terminal side of methionine. nih.gov The presence of a C-terminal amide on a peptide substrate would likely not inhibit the action of such an endopeptidase, provided the methionine residue is not at the ultimate C-terminal position.
Methionine aminopeptidases (MAPs) are ubiquitous enzymes that specifically remove N-terminal methionine from nascent polypeptide chains. researchgate.netrsc.org Their activity is highly dependent on the nature of the second amino acid residue (P1') and is not directly affected by the C-terminal modification of the protein. researchgate.net Therefore, a protein or peptide containing an internal methioninamide residue would not be a substrate for MAPs, as they act only at the N-terminus.
The amide bond, including the one found in this compound and the peptide bonds in proteins, is exceptionally stable due to resonance delocalization, which imparts a partial double-bond character to the C-N bond. nih.govwikipedia.org Enzymatic hydrolysis of this bond, therefore, requires sophisticated catalytic mechanisms to overcome a significant activation energy barrier.
Proteases achieve this catalysis through various mechanisms. For example, serine proteases utilize a catalytic triad (B1167595) (typically Asp-His-Ser) to activate the serine hydroxyl group into a potent nucleophile. nih.gov This serine alkoxide attacks the carbonyl carbon of the amide bond, forming a transient tetrahedral intermediate. The active site stabilizes this unstable, negatively charged intermediate in a structure known as the oxyanion hole. The intermediate then collapses, leading to the cleavage of the C-N bond. nih.gov This general mechanism would apply to the hydrolysis of the amide bond in this compound by a suitable amidase, which would proceed as follows:
Nucleophilic Attack: An activated water molecule or enzyme residue attacks the carbonyl carbon of this compound.
Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed, stabilized by the enzyme's active site.
Bond Cleavage: The C-N bond is broken, releasing ammonia (B1221849) (NH3).
Product Release: The L-methionine product is released from the enzyme.
The enzymatic formation of an amide bond is the reverse of hydrolysis and is energetically unfavorable. youtube.com In biological systems, this reaction is typically coupled with the hydrolysis of ATP. For instance, peptide bonds are formed during protein synthesis on the ribosome in a process that consumes GTP. The direct enzymatic amidation of L-methionine to form this compound would similarly require a specific synthetase and an energy source to proceed. While chemical methods exist for the direct amidation of unprotected amino acids like methionine, biological pathways for such a direct conversion are not established. rsc.org
The S-Adenosylmethionine (SAM) cycle is a central metabolic hub that begins with the activation of methionine. creative-proteomics.com The key enzyme in this step is Methionine Adenosyltransferase (MAT), which catalyzes the reaction between L-methionine and ATP to form SAM. wikipedia.org SAM is the principal methyl group donor for a vast number of biological methylation reactions. amerigoscientific.com
The substrate specificity of MAT is critical for the regulation of this pathway. Structural and mechanistic studies of MAT have revealed that the L-methionine substrate binds in a specific pocket where both the α-amino group and the α-carboxylate group form essential interactions. nih.govnih.gov The free carboxylate group is crucial for the proper orientation of the substrate for nucleophilic attack by its sulfur atom on the C5' atom of ATP. nih.gov
Given this stringent requirement for a free carboxylate, this compound would not be expected to serve as a substrate for Methionine Adenosyltransferase. The replacement of the carboxylate group with a primary amide group would eliminate the negative charge and hydrogen bonding capacity necessary for recognition and binding within the MAT active site. Consequently, this compound cannot be converted into a SAM analogue by MAT and therefore does not directly enter the SAM metabolic cycle. Any potential influence of this compound on this cycle would have to be indirect, for instance, if it were first hydrolyzed back to L-methionine by an amidase, thereby increasing the substrate pool for MAT.
| Enzyme | Gene (Human) | Substrates | Products | Function in Cycle |
| Methionine Adenosyltransferase (MAT) | MAT1A, MAT2A | L-Methionine, ATP | S-Adenosylmethionine (SAM), PPi, Pi | SAM Synthesis |
| Methyltransferases (MTs) | Various | SAM, Acceptor | S-Adenosylhomocysteine (SAH), Methylated Acceptor | Methyl Group Transfer |
| SAH Hydrolase (SAHH) | AHCY | S-Adenosylhomocysteine (SAH) | Homocysteine, Adenosine | SAH Clearance |
| Methionine Synthase (MS) | MTR | Homocysteine, N5-Methyl-THF | L-Methionine, THF | Methionine Regeneration |
This table outlines the core enzymes and reactions of the S-Adenosylmethionine (SAM) cycle. This compound is not a known substrate for any of these key enzymes. researchgate.netresearchgate.net
Research on Biosynthetic Pathways of Methionine and its Derivatives
The biosynthesis of L-methionine is a vital and energetically costly process for microorganisms, involving a complex and tightly regulated series of enzymatic reactions. researchgate.net The pathway begins with aspartate and branches off from the synthesis of other amino acids like threonine. oup.commdpi.com Research into these pathways is crucial for applications in biotechnology, where microbial fermentation is used to produce methionine for food, feed, and pharmaceuticals. iucc.ac.ilnih.gov
Microorganisms utilize two primary pathways to synthesize homocysteine, the immediate precursor to methionine: the trans-sulfurylation and the direct-sulfurylation pathways. researchgate.netnih.gov The key difference between them lies in the source of the sulfur atom. biorxiv.org
Trans-sulfurylation Pathway: This pathway, found in organisms like Escherichia coli, is a three-step process that uses cysteine as the sulfur donor. researchgate.net The pathway begins with the activation of homoserine by either succinylation or acetylation. researchgate.net In E. coli, L-homoserine is converted to O-succinyl-L-homoserine (OSH) by the enzyme L-homoserine O-succinyl transferase (MetA). researchgate.net Next, cystathionine-γ-synthase (MetB) catalyzes the condensation of OSH with cysteine to form cystathionine. researchgate.net Finally, cystathionine-β-lyase (MetC) cleaves cystathionine to produce homocysteine. researchgate.netbiorxiv.org
Direct-Sulfurylation Pathway: This two-step pathway is more common in bacteria and is also found in fungi. oup.comresearchgate.net It directly incorporates inorganic sulfide (B99878) as the sulfur source. nih.gov Here, activated homoserine, typically O-acetyl-L-homoserine (OAH), reacts directly with sulfide. researchgate.net This reaction is catalyzed by O-acetylhomoserine sulfhydrylase (MetY) to yield homocysteine. researchgate.netbiorxiv.org Some organisms, such as Corynebacterium glutamicum, possess both pathways, granting them greater metabolic flexibility. nih.gov
Research has shown that replacing E. coli's native trans-sulfurylation pathway with the direct-sulfurylation pathway from other bacteria can significantly enhance methionine production, suggesting the direct pathway may be more efficient or less tightly regulated. iucc.ac.ilnih.gov
Interactive Table: Key Enzymes in Methionine Biosynthesis Pathways
| Pathway | Enzyme | Gene (E. coli) | Reaction |
| Trans-sulfurylation | L-homoserine O-succinyl transferase | metA | L-homoserine + Succinyl-CoA → O-succinyl-L-homoserine |
| Cystathionine γ-synthase | metB | O-succinyl-L-homoserine + L-cysteine → Cystathionine | |
| Cystathionine β-lyase | metC | Cystathionine → L-homocysteine + Pyruvate + NH₃ | |
| Direct-sulfurylation | Homoserine O-acetyl transferase | metX (in other bacteria) | L-homoserine + Acetyl-CoA → O-acetyl-L-homoserine |
| O-acetylhomoserine sulfhydrylase | metY (in other bacteria) | O-acetyl-L-homoserine + H₂S → L-homocysteine + Acetate |
The biosynthesis of methionine is strictly controlled at both the genetic and enzymatic levels to conserve cellular resources. researchgate.netnih.gov This regulation involves feedback inhibition and repression of key enzymes and genes in the pathway.
In the model organism Escherichia coli, the pathway is primarily regulated by the global repressor MetJ. researchgate.netnih.gov The MetJ protein, in conjunction with the co-repressor S-adenosylmethionine (SAM), binds to the promoter regions of methionine biosynthetic genes (the met regulon) to inhibit their transcription. nih.gov SAM is a crucial metabolite derived from methionine and ATP, and it serves as a primary indicator of cellular methionine levels. harvard.edu
Enzymatic activity is also subject to feedback inhibition. For instance, the activity of L-homoserine O-succinyl transferase (MetA), the first committed step in the trans-sulfurylation pathway in E. coli, is inhibited by both methionine and SAM. nih.gov
In the yeast Saccharomyces cerevisiae, regulation also involves repression of enzyme synthesis by methionine. nih.gov Studies on ethionine-resistant mutants have helped to elucidate these regulatory circuits, identifying genes like eth₂ that appear to be involved in the synthesis of a pleiotropic methionine repressor. nih.gov The enzymes homoserine-O-transacetylase and homocysteine synthetase are key regulatory points in the yeast pathway. nih.gov
Disrupting these native regulatory mechanisms is a common strategy in metabolic engineering to overproduce methionine. nih.govnih.gov For example, deleting the metJ gene in E. coli is a foundational step for increasing methionine yield. nih.gov
While the natural biosynthetic pathways produce L-methionine, the enzymes involved, or engineered versions of them, can be used to create methionine derivatives and other non-canonical amino acids. This field of synthetic biology holds potential for the production of compounds like this compound.
The promiscuity of certain enzymes is key to producing methionine analogs. For example, O-acetyl-l-homoserine sulfhydrolase (OAHS) from Saccharomyces cerevisiae can synthesize various L-methionine analogs by reacting L-homocysteine with different organic thiols. uni-freiburg.denih.gov This demonstrates the potential to use pathway enzymes to generate novel structures.
The direct enzymatic synthesis of amino acid amides from amino acids is a more recent development. Researchers have successfully engineered enzymes like D-Ala:D-Ala ligase to catalyze the formation of D-alanine amide from D-alanine and ammonia, a reaction not known to occur naturally. nih.govmanchester.ac.uk This was achieved by mutating an active site residue to alter the enzyme's substrate specificity. manchester.ac.uk This protein engineering approach provides a direct precedent for the potential biosynthesis of L-methioninamide (this compound) from L-methionine.
Furthermore, other enzyme classes, such as lipases and adenylating enzymes from nonribosomal peptide synthetase (NRPS) systems, are being explored and engineered for amide bond formation. manchester.ac.ukrsc.org These biocatalytic strategies could be harnessed to develop a whole-cell or enzymatic process for synthesizing this compound directly from methionine, bypassing traditional chemical synthesis routes. nih.gov
Interactive Table: Strategies for Methionine and Derivative Production
| Strategy | Approach | Target Enzyme/Gene | Organism | Goal |
| Pathway Replacement | Replace trans-sulfurylation with direct-sulfurylation | metA, metB replaced with metX, metY | E. coli | Increase L-methionine yield nih.gov |
| Deregulation | Deletion of transcriptional repressor | metJ | E. coli | Increase L-methionine yield nih.gov |
| Enzyme Promiscuity | Use of native enzyme with alternative substrates | O-acetyl-l-homoserine sulfhydrolase (OAHS) | S. cerevisiae | Synthesize L-methionine analogs uni-freiburg.de |
| Enzyme Engineering | Site-directed mutagenesis to alter substrate specificity | D-Ala:D-Ala ligase | Thermus thermophilus | Synthesize D-amino acid amides nih.gov |
| Blocking Competing Pathways | Deletion of gene in a competing pathway | lysA (lysine biosynthesis) | E. coli | Increase L-methionine yield nih.gov |
Computational and Theoretical Studies of H Met Nh2
Molecular Dynamics Simulations of H-Met-NH2 in Biological Environments
Molecular Dynamics (MD) simulations are widely used to study the time-dependent behavior of molecular systems, providing insights into their conformational changes, flexibility, and interactions with their surroundings. Applied to this compound, MD simulations in biological environments, such as aqueous solutions or near biological membranes, can help elucidate how this compound behaves in a physiological context. MD simulations can provide atomic-detail trajectories of mechanistic processes underlying biological functions. acs.org The simulation of small molecules, such as small peptides, in a solvated environment is a common application of all-atom MD simulations. nih.gov Understanding the dynamic changes of biomolecules is vital for exploring their mechanisms, and MD simulation is a widely used tool for studying structural evolution and properties at the microscopic scale. researchgate.net These simulations can reveal how this compound interacts with water molecules, ions, or lipid bilayers, which is crucial for understanding its diffusion, localization, and potential to cross biological barriers. Enhanced sampling techniques in MD simulations can address the challenge of rough energy landscapes with many local minima, which govern biomolecular motion, allowing for better exploration of relevant conformational substates. nih.gov
Quantum Chemical Calculations on Reactivity and Reaction Mechanisms
Quantum chemical calculations are essential for investigating the electronic structure of this compound, which dictates its reactivity and the mechanisms of its chemical transformations. These calculations can provide detailed information about energy barriers, transition states, and the energetic favorability of different reaction pathways. Quantum chemical methodology is a very important tool in the elucidation of properties and reaction mechanisms of enzyme active sites. diva-portal.org
Theoretical Investigations of Amide Bond Activation and Cleavage in this compound
The amide bond (peptide bond) is a fundamental functional group in this compound, and understanding its activation and cleavage is critical for comprehending its potential metabolic fate or its role in chemical reactions. Theoretical investigations using quantum chemistry can probe the mechanisms by which the amide bond in this compound can be activated, making it susceptible to nucleophilic or electrophilic attack, and subsequently cleaved. The high stability of amide bonds is attributed to their tendency to form resonating structures, which provides a double bond character to the amide C-N bond. semanticscholar.org Activation of amide bonds often involves distorting this resonance structure. semanticscholar.orgmdpi.com Metal ions can act as Lewis acids to catalyze the hydrolysis and esterification of amides, and some dinuclear complexes effectively catalyze C-N bond cleavage through cooperative activation mechanisms. researchgate.net Theoretical studies can model these catalytic processes and determine the energy profiles associated with amide bond cleavage in the context of this compound.
Energetic Landscape of this compound Transformations
The energetic landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. For this compound, the energetic landscape reveals the stable conformations, the energy barriers between them, and the pathways for chemical transformations. Quantum chemical calculations are fundamental in mapping these landscapes, providing insights into the thermodynamics and kinetics of various processes, such as isomerization, bond rotations, or reaction pathways. The shape of the free-energy landscape results from a balance between energy and configurational entropy. pnas.org Understanding the energy landscape is crucial for interpreting the dynamics of a system and identifying possible reaction pathways and associated barriers. acs.orgneupsykey.com Automated exploration algorithms based on quantum chemical calculations are used to construct theoretical reaction databases by identifying relevant intermediates and elementary steps, which is necessary for in-depth studies of reaction networks. ethz.ch
In Silico Modeling of this compound Interactions with Biomolecules
In silico modeling techniques, such as molecular docking and binding affinity prediction, are used to computationally assess how this compound might interact with biological macromolecules like enzymes and receptor proteins. These methods are valuable in predicting potential binding partners and understanding the nature of the interactions. In silico methods are a set of theoretical computer tools that analyze and correlate physical, chemical, and mathematical parameters to study the behavior of drugs and their protein therapeutic targets. researchgate.net
Docking Studies with Enzymes and Receptor Proteins
Molecular docking aims to predict the preferred binding orientation (pose) of a small molecule (ligand) within the binding site of a larger molecule (receptor), such as an enzyme or receptor protein. nih.govresearchgate.net Docking studies with this compound can help identify potential protein targets and predict how it might bind to them. This involves evaluating the spatial and energetic compatibility of this compound with the protein's active site. researchgate.net Docking methodologies are of great importance in the planning and design of new drugs, aiming to predict the experimental binding mode and affinity of a small molecule within the binding site of the receptor target of interest. nih.gov
Prediction of Binding Affinities and Molecular Recognition Events
Beyond predicting the binding pose, in silico methods can also estimate the strength of the interaction, known as the binding affinity. nih.govacs.org Predicting binding affinities is crucial for ranking potential binding partners and understanding the likelihood of a molecular recognition event occurring. acs.org Various computational models have been developed for binding affinity prediction, utilizing scoring functions that represent the binding free energy or stability of the complex. nih.govacs.org These predictions can be based on physical force fields, knowledge-based methods, or machine learning approaches. acs.org Accurate prediction of protein-ligand binding affinity is essential for screening potential drugs and understanding molecular recognition processes. biorxiv.orgplos.org Molecular recognition of peptides and proteins by synthetic receptors in aqueous solution can occur with high affinity and selectivity, often involving specific amino acid residues. nih.gov
Advanced Research Applications of H Met Nh2 and Its Analogs
H-Met-NH2 as a Building Block in Peptide and Protein Engineering Research
This compound is a foundational component in the field of peptide and protein engineering, primarily utilized in solid-phase peptide synthesis (SPPS). lsu.edu SPPS is a cornerstone technique that allows for the stepwise construction of peptide chains on a solid support, enabling the creation of custom peptides with defined sequences. lsu.edu The amide group at the C-terminus of this compound is particularly significant as it can mimic the C-terminus of many biologically active peptides.
In this context, this compound and its protected derivatives are incorporated into peptide sequences to study structure-activity relationships, protein folding, and to develop novel therapeutic peptides. The sulfur-containing side chain of the methionine residue is also a site for specific chemical modifications, allowing for the introduction of labels, cross-linkers, or other functionalities to probe protein interactions and functions. nih.gov For instance, the methionine side chain can be selectively oxidized to methionine sulfoxide (B87167) or sulfone, or alkylated, providing a route to novel chemical functionalization of biomolecules. nih.gov
The use of amino acid amides, such as this compound, is crucial for producing peptides that possess a C-terminal amide, a common feature in many endogenous peptides that confers resistance to degradation by carboxypeptidases and often enhances biological activity. The synthesis of such peptide amides is a routine yet critical application of building blocks like this compound in biochemical research. researchgate.netresearchgate.net
Table 1: Applications of this compound in Peptide Synthesis
| Application | Description | Key Features of this compound |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise synthesis of peptides on a solid resin support. | Amide group for C-terminal modification; compatible with standard SPPS protocols. |
| Structure-Activity Relationship (SAR) Studies | Investigating how the structure of a peptide affects its biological activity. | Allows for the creation of peptide analogs with modified C-termini. |
| Protein Folding Studies | Understanding the process by which proteins acquire their three-dimensional structure. | Incorporation of methionine residues at specific positions to probe folding pathways. |
| Development of Peptide Therapeutics | Designing and synthesizing peptides with therapeutic properties. | C-terminal amidation often enhances stability and efficacy. |
| Chemical Modification | Introducing labels, cross-linkers, or other functional groups. | The methionine side chain is amenable to selective chemical modifications. nih.gov |
Development of Biochemical Probes and Assays Utilizing this compound Derivatives
Derivatives of this compound are valuable precursors in the development of sophisticated biochemical probes and assays. By chemically modifying the amino group, the amide group, or the methionine side chain, researchers can synthesize a variety of probes to investigate biological systems.
For example, fluorescent dyes can be coupled to this compound to create fluorescent probes. These probes can then be incorporated into peptides or proteins to study their localization, trafficking, and interactions within living cells. The synthesis of such probes often involves standard coupling chemistries, such as the reaction of an amine-reactive dye with the N-terminus of this compound. acs.orgresearchgate.net
Furthermore, this compound derivatives can be designed to act as substrates or inhibitors for specific enzymes, enabling the development of assays to measure enzyme activity. For instance, a peptide containing a modified this compound residue could be synthesized as a substrate for a protease, with cleavage of the peptide leading to a detectable signal (e.g., fluorescence or color change). researchgate.netcellbiolabs.com The design and synthesis of such probes are critical for high-throughput screening of potential drug candidates that target specific enzymes. researchgate.net
Table 2: Examples of Biochemical Probes and Assays Based on Amino Acid Derivatives
| Probe/Assay Type | General Principle | Potential Role of this compound Derivatives |
| Fluorescent Probes | A fluorophore is attached to a molecule of interest to visualize it. | This compound can be labeled with a fluorescent dye and incorporated into peptides. |
| Enzyme Substrates | A molecule that is acted upon by an enzyme, leading to a detectable product. | Peptides containing this compound can be designed as specific substrates for proteases. |
| Enzyme Inhibitors | A molecule that binds to an enzyme and decreases its activity. | This compound analogs can be synthesized to act as competitive or non-competitive inhibitors. |
| Affinity Probes | A molecule used to isolate and identify binding partners from a complex mixture. | This compound can be modified with a tag (e.g., biotin) for affinity purification. |
Role in the Design and Synthesis of Research Reagents for Investigating Biological Processes
The versatility of this compound extends to its role in the creation of specialized research reagents for probing intricate biological processes, such as enzyme mechanisms and metabolic pathways.
Exploration in Enzyme Mechanism Probing
Understanding the precise mechanism by which an enzyme catalyzes a reaction is a fundamental goal in biochemistry. This compound and its analogs can be used to synthesize substrate analogs or mechanism-based inhibitors that can "trap" an enzyme in a particular conformational state or covalent intermediate. Computational studies, in conjunction with experimental data from such probes, can provide detailed insights into the catalytic cycle of an enzyme. nih.gov
For example, by replacing the natural substrate of an enzyme with a peptide containing a non-hydrolyzable this compound analog, researchers can study the initial binding events and the conformational changes in the enzyme without the complication of substrate turnover. These studies are crucial for the rational design of potent and specific enzyme inhibitors.
Application in Studies of Metabolic Pathway Dynamics
Metabolic pathways are complex networks of biochemical reactions that are essential for life. To unravel the dynamics of these pathways, researchers often employ labeled metabolites to trace their flow through the network. Derivatives of this compound, isotopically labeled with heavy atoms such as ¹³C or ¹⁵N, can be synthesized and introduced into cells or organisms.
By using techniques like mass spectrometry, the labeled methionine can be tracked as it is incorporated into various proteins and other metabolites. This approach provides valuable information about the rates of protein synthesis and the flux through metabolic pathways involving methionine, such as the S-adenosylmethionine (SAM) cycle. nih.gov Such studies are vital for understanding metabolic regulation in both normal and disease states. mdpi.com
This compound in Prebiotic Chemistry and Origin of Life Studies
The study of prebiotic chemistry seeks to understand the chemical processes that could have led to the emergence of life on Earth. Amino acids and their derivatives are central to this field of research, as they are the building blocks of proteins. scitechdaily.com Experiments simulating the conditions of the primitive Earth have demonstrated the formation of methionine, suggesting its presence in the prebiotic environment. nasa.govnih.gov
Amino acid amides, such as this compound, are considered plausible prebiotic molecules. nih.gov Research has shown that amino acid amides can undergo polymerization under conditions thought to be present on the early Earth, forming peptides. nih.gov This provides a potential pathway for the formation of the first proteins in the absence of complex biological machinery. The presence of the amide group could have facilitated the non-enzymatic formation of peptide bonds, a crucial step in the origin of life. scitechdaily.comnih.gov Therefore, this compound serves as a model compound in experiments aimed at understanding the chemical evolution that preceded biology.
Q & A
Q. What are the standard synthesis routes for H-Met-NH₂, and how do they differ in yield and purity?
H-Met-NH₂ is commonly synthesized via two primary routes:
- Route 1 : Reaction of L-methionine methyl ester hydrochloride with ammonia, yielding H-Met-NH₂ after deprotection .
- Route 2 : Use of Fmoc-L-methionine, where the Fmoc group is removed under basic conditions to generate the amide . Key considerations :
- Route 1 typically achieves >85% purity but requires rigorous purification to remove methyl ester byproducts.
- Route 2 offers higher purity (>95%) due to Fmoc protection but involves costlier reagents. Methodological tip: Use HPLC with a C18 column to monitor reaction progress and validate purity .
Q. Which spectroscopic techniques are most effective for characterizing H-Met-NH₂?
- NMR : ¹H and ¹³C NMR confirm backbone structure (e.g., α-proton at δ 3.8–4.2 ppm, methylthio group at δ 2.1 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ at m/z 165.1 (C₅H₁₂N₂OS) .
- FT-IR : Amide I band (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) confirm the amide bond .
Q. How should H-Met-NH₂ be stored to maintain stability in laboratory settings?
- Store at -20°C under inert gas (e.g., argon) to prevent oxidation of the thioether group.
- Avoid aqueous solutions at neutral/basic pH, which promote hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers resolve contradictory data in H-Met-NH₂ bioactivity studies?
Contradictions often arise from:
- Solvent effects : DMSO may stabilize transient conformers, altering binding kinetics.
- Purity variability : Trace impurities (e.g., methionine) can skew results. Methodological steps:
- Replicate experiments using independently synthesized batches.
- Employ orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Validate purity via LC-MS and elemental analysis .
Q. What experimental design strategies optimize H-Met-NH₂’s use in peptide synthesis?
- Coupling efficiency : Use HATU/DIPEA in DMF for >90% coupling yield, monitored by Kaiser test.
- Side-chain protection : Protect the thioether group with trityl during solid-phase synthesis to prevent oxidation .
- Scale-up challenges : Replace Fmoc with Boc protection to reduce costs for gram-scale synthesis .
Q. How do degradation products of H-Met-NH₂ under varying conditions impact research outcomes?
- Acidic conditions : Hydrolysis generates methionine and ammonium ions (confirmed by TLC).
- Oxidative conditions : Forms methionine sulfoxide (detected via HPLC retention time shift) . Mitigation: Include antioxidants (e.g., TCEP) in buffers and avoid prolonged light exposure .
Data Analysis and Reporting
Q. What statistical approaches are suitable for analyzing dose-response data involving H-Met-NH₂?
- Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill slope.
- Use ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring n ≥ 3 replicates .
Q. How should researchers address conflicting literature reports on H-Met-NH₂’s role in metabolic pathways?
- Perform systematic meta-analysis to identify confounding variables (e.g., cell line differences, assay sensitivity).
- Conduct in silico docking studies to predict binding interactions with target enzymes (e.g., methionine adenosyltransferase) .
Tables for Quick Reference
Table 1 : Key Physicochemical Properties of H-Met-NH₂
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₂N₂OS | |
| Melting Point | 166.6°C | |
| Solubility in Water | 25 mg/mL (20°C) | |
| Stability in DMSO | Stable for 24h at 4°C |
Table 2 : Common Contaminants in H-Met-NH₂ Syntheses
| Contaminant | Detection Method | Impact |
|---|---|---|
| L-Methionine Methyl Ester | HPLC (retention time: 3.2 min) | Reduces yield |
| Methionine Sulfoxide | ESI-MS (m/z 181.1) | Alters bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
